(3-Amino-5-((5-chloro-2-methylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
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Overview
Description
This usually involves the IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also typically included.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound. X-ray crystallography might be used for solid compounds.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other chemicals. It includes understanding the mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability.Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel compounds with similar structures, employing techniques like UV, IR, 1H and 13C NMR, and mass spectrometry. Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry, bonding features, and vibrational wave numbers of these compounds (Shahana & Yardily, 2020). Such studies provide foundational knowledge for understanding the chemical properties and reactivity of related thiophene derivatives.
Molecular Docking and Antibacterial Activity
Molecular docking studies have been carried out to explore the antibacterial activity of structurally related compounds. These studies help in understanding how these compounds interact with bacterial proteins at the molecular level, providing insights into their potential as antibacterial agents (Shahana & Yardily, 2020).
Potential for PET Imaging in Parkinson's Disease
Another avenue of research involves the synthesis of compounds for potential use in Positron Emission Tomography (PET) imaging for diseases like Parkinson's. For example, studies on the synthesis of [11C]HG-10-102-01 aim to develop new PET agents for imaging the LRRK2 enzyme in Parkinson's disease, highlighting the therapeutic and diagnostic potential of these compounds (Wang, Gao, Xu, & Zheng, 2017).
Crystal Structure Analysis
Crystal structure analysis of related compounds provides detailed insights into the molecular and crystal architecture, facilitating a better understanding of their physical and chemical properties. This information is crucial for the design of compounds with desired properties (Kaur, Jasinski, Anderson, Yathirajan, & Byrappa, 2015).
Spectroscopic Properties and Environmental Effects
Research on the spectroscopic properties of amino-substituted thiophene derivatives in different environments can reveal how factors like polarity and hydrogen-bonding abilities affect their behavior. Such studies are important for understanding the fundamental aspects of these compounds and their potential applications in materials science and environmental chemistry (Al-Ansari, 2016).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
This could involve potential applications, ongoing research, and areas where further study is needed.
Please consult a professional chemist or a reliable database for specific information about this compound. If you’re working in a lab, always follow safety guidelines when handling chemicals. If this compound is novel, it might be necessary to conduct original research to gather the requested information. Please note that this is a general approach and might not apply to all compounds. Always consult with a subject matter expert when in doubt.
properties
IUPAC Name |
[3-amino-5-(5-chloro-2-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S2/c1-15-8-12-19(13-9-15)33(30,31)24-21(27)23(22(29)17-6-4-3-5-7-17)32-25(24)28-20-14-18(26)11-10-16(20)2/h3-14,28H,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQNMQGSXRBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((5-chloro-2-methylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone |
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